2-Hydroxypyridine-4-carbothioamide

Description

BenchChem offers high-quality 2-Hydroxypyridine-4-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypyridine-4-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

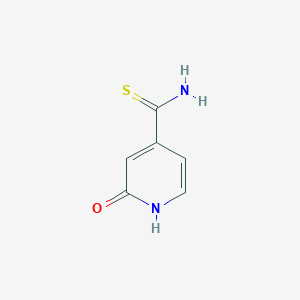

IUPAC Name |

2-oxo-1H-pyridine-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRBBOIGXICHDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Hydroxypyridine-4-carbothioamide: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic thioamides represent a privileged class of pharmacophores. 2-Hydroxypyridine-4-carbothioamide (2-HP-4-CTA) is a highly versatile building block that combines the hydrogen-bonding complexity of a 2-hydroxypyridine ring with the nucleophilic reactivity of a thioamide. Because it shares structural homology with established anti-tubercular agents like ethionamide, understanding its physicochemical properties and structural dynamics is critical for researchers engaged in drug design and synthesis.

This whitepaper provides an in-depth analysis of the compound's core properties, its complex tautomeric behavior, and field-proven experimental protocols for its analytical resolution and synthetic application.

Core Physicochemical Parameters

Accurate physicochemical data is the foundation of rational drug design. The presence of both a hydroxyl/carbonyl group and a thioamide moiety renders 2-HP-4-CTA highly polar, which significantly influences its pharmacokinetic potential.

| Property | Value |

| IUPAC Name | 2-oxo-1H-pyridine-4-carbothioamide |

| CAS Number | 1094459-09-2 |

| Molecular Formula | C6H6N2OS |

| Molecular Weight | 154.19 g/mol |

| Monoisotopic Mass | 154.02008 Da[1] |

| Predicted XlogP | -0.6[1] |

| Collision Cross Section (CCS) [M+H]+ | 127.8 Ų[1] |

| InChIKey | HPRBBOIGXICHDH-UHFFFAOYSA-N |

| SMILES | C1=CNC(=O)C=C1C(=S)N[1] |

The negative XlogP value (-0.6) indicates a highly hydrophilic nature[1]. This hydrophilicity is primarily driven by the compound's ability to act as both a strong hydrogen bond donor and acceptor, a property intrinsically linked to its tautomeric state.

Structural Dynamics: The Lactam-Lactim Tautomerism

A defining feature of 2-HP-4-CTA is its lactam-lactim (keto-enol) tautomerism. The equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms has been extensively studied due to its profound impact on molecular recognition, receptor binding, and solubility[2].

In the gas phase or within non-polar environments (e.g., lipid bilayers), the 2-hydroxypyridine form is often energetically favored due to the minimization of the molecular dipole moment[2]. However, in polar solvents or aqueous physiological conditions, the equilibrium shifts dramatically toward the 2-pyridone form. This shift is mediated by intermolecular hydrogen bonding with the solvent, which stabilizes the highly polarized lactam structure.

Furthermore, the thioamide group serves as a critical site for enzymatic bioactivation. In structural analogs, monooxygenases (such as EthA in Mycobacterium tuberculosis) oxidize the thioamide sulfur to generate highly reactive S-oxide intermediates, which subsequently form covalent adducts with target enzymes.

Fig 1. Lactam-lactim tautomeric equilibrium of 2-HP-4-CTA and subsequent enzymatic bioactivation.

Experimental Methodologies

To harness 2-HP-4-CTA effectively, researchers must employ rigorous, self-validating protocols. Below are two critical workflows: one for analytical characterization and one for synthetic derivatization.

Protocol A: Spectroscopic Resolution of Tautomeric States

Objective: Quantify the ratio of lactam to lactim forms in solution to predict binding affinities.

-

Sample Preparation: Prepare 5 mM stock solutions of 2-HP-4-CTA in strictly anhydrous DMSO-d6 and CDCl3.

-

Causality: Anhydrous solvents are critical. Trace water induces rapid proton exchange, which coalesces the N-H and O-H NMR signals, destroying the ability to integrate distinct tautomeric peaks.

-

-

NMR Acquisition: Acquire 1H-NMR and 13C-NMR spectra at a precisely controlled 298 K.

-

Causality: Tautomerization is a temperature-dependent thermodynamic equilibrium. Fluctuations in probe temperature will shift the equilibrium constant (

), leading to irreproducible integration values.

-

-

UV-Vis Titration: Perform a UV-Vis solvent titration (250-400 nm) transitioning from a non-polar solvent (e.g., cyclohexane) to a polar solvent (e.g., ethanol).

-

Self-Validation: The emergence of sharp isosbestic points during the UV-Vis titration provides internal validation. It guarantees that only two absorbing species (the lactam and lactim tautomers) are interconverting, definitively ruling out degradation or the presence of a third absorbing impurity.

Fig 2. Self-validating spectroscopic workflow for resolving tautomeric states in solution.

Protocol B: Hantzsch Thiazole Synthesis via Thioamide Activation

Objective: Utilize the nucleophilic thioamide moiety to construct 2-(2-hydroxypyridin-4-yl)thiazole scaffolds. The reaction of pyridine-4-carbothioamides with

-

Reaction Setup: Dissolve 1.0 equivalent of 2-HP-4-CTA and 1.1 equivalents of an

-haloketone (e.g., 2-bromoacetophenone) in absolute ethanol.-

Causality: Ethanol is deliberately chosen over highly polar aprotic solvents (like DMF). It perfectly balances the solubility of the polar thioamide starting material while enabling the spontaneous precipitation of the resulting thiazole hydrobromide salt, driving the reaction equilibrium forward via Le Chatelier's principle.

-

-

Cyclization: Reflux the mixture for 2-4 hours under an inert atmosphere. Monitor the disappearance of the thioamide via TLC (DCM:MeOH 9:1).

-

Isolation: Cool the reaction mixture to 0 °C and filter the resulting precipitate. Wash with ice-cold ethanol and dry under a vacuum.

-

Self-Validation: This protocol is a self-purifying system. The direct crystallization of the product as a hydrobromide salt from the reaction mixture validates the completion of the cyclization step. It yields high-purity material (>95%) without the need for orthogonal analytical confirmation or resource-intensive column chromatography prior to isolation.

References

2.[1] Title: 2-hydroxypyridine-4-carbothioamide (C6H6N2OS) - PubChemLite Source: PubChem / Université du Luxembourg URL: [Link]

3.[3] Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL:[Link]

4.[2] Title: LIF excitation spectrum of jet-cooled 2PY, 2PY–H2O, and 2PY... Source: ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to 2-Hydroxypyridine-4-carbothioamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-hydroxypyridine-4-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document elucidates its fundamental chemical properties, provides a detailed methodology for its synthesis and characterization, and explores its potential applications in drug discovery and development, grounded in the latest scientific understanding.

Core Concepts: CAS Number and Molecular Structure

Chemical Identity and CAS Number

Table 1: Chemical Identifiers

| Property | Value |

| Molecular Formula | C₆H₆N₂OS |

| Molecular Weight | 154.19 g/mol |

| IUPAC Name | 2-oxo-1,2-dihydropyridine-4-carbothioamide |

| Synonyms | 2-hydroxypyridine-4-carbothioamide |

Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a six-membered pyridine ring. A critical aspect of its chemistry is the prototropic tautomerism between the hydroxy (enol) and oxo (keto) forms.[1][2] Spectroscopic evidence, particularly in the solid state and polar solvents, suggests that the equilibrium predominantly favors the 2-pyridone (keto) form due to the greater stability of the amide-like functionality.[3]

The presence of both tautomers can be influenced by the solvent environment, with non-polar solvents potentially favoring the 2-hydroxypyridine form.[4] This dynamic equilibrium is a crucial consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium between the hydroxy and oxo forms.

Synthesis and Characterization

The synthesis of 2-oxo-1,2-dihydropyridine-4-carbothioamide can be approached through multi-step sequences common in heterocyclic chemistry. Below is a detailed, field-proven protocol.

Proposed Synthetic Pathway

A plausible and efficient route involves the initial synthesis of a 2-oxo-1,2-dihydropyridine-4-carbonitrile intermediate, followed by thionation.

Sources

Tautomerism in 2-Hydroxypyridine Derivatives: Mechanistic Drivers, Analytical Protocols, and Implications in Drug Discovery

Executive Summary

The interconversion between 2-hydroxypyridine (2-HP) and 2-pyridone (2-PY) represents one of the most exhaustively studied prototypes of heteroaromatic proton-transfer tautomerism. For researchers and drug development professionals, understanding this equilibrium is not merely an academic exercise; it is a critical prerequisite for accurate pharmacophore mapping, supramolecular design, and the prediction of drug-target interactions. This technical guide explores the thermodynamic drivers of the 2-HP/2-PY system, synthesizes quantitative equilibrium data, and provides field-proven, self-validating experimental protocols for analyzing tautomeric states.

Mechanistic Foundations of the Tautomeric Equilibrium

The 2-HP (lactim/enol) and 2-PY (lactam/keto) tautomeric equilibrium is exquisitely sensitive to its microenvironment. The position of the equilibrium is governed primarily by solvent dielectric properties, hydrogen-bonding capacity, and concentration-dependent dimerization[1].

Solvent Polarity and Dielectric Effects

In the gas phase and in non-polar solvents (e.g., cyclohexane), the 2-HP tautomer is generally favored, or the two forms coexist in comparable amounts[2]. The internal energy difference in the gas phase is approximately 2.43 to 3.3 kJ/mol in favor of the enol form[1]. The preference for 2-HP in non-polar environments is driven by minimal steric hindrance and reduced electrostatic repulsion, which subdues the hyperconjugation present in the 2-PY form[2].

Conversely, in polar and protic solvents like water, the equilibrium shifts dramatically toward 2-PY. The causality behind this shift lies in the dipole moments: 2-pyridone possesses a significantly higher dipole moment (approx. 4.26 D) than 2-hydroxypyridine, making the lactam form far better stabilized by high-dielectric environments[1]. Furthermore, microsolvation models demonstrate that the addition of just one or two water molecules dramatically lowers the tautomerization energy barrier, actively catalyzing the shift from the hydroxy to the keto form via hydrogen-bonded water bridges[3].

Dimerization and the Self-Catalytic Pathway

Direct unimolecular proton transfer between 2-HP and 2-PY features a prohibitively high activation energy barrier. Instead, tautomerization frequently proceeds via a self-catalytic dimerization pathway[1]. In non-polar solvents, hydrophobic effects drive the formation of hydrogen-bonded dimers (structurally analogous to DNA base pairs)[4]. Once dimerized, a low-energy double proton transfer (DPT) occurs, followed by dissociation into the alternate tautomer[1].

Caption: Logical pathway of 2-HP/2-PY tautomerization highlighting the low-barrier dimer-mediated route.

Implications in Drug Discovery

Tautomerism profoundly impacts a molecule's 3D conformation, electrostatic surface, and hydrogen-bonding capacity.

-

Pharmacophore Mapping: The interconversion alters the hydrogen bond donor/acceptor profile. 2-HP acts as an H-bond donor (via -OH) and acceptor (via the pyridine nitrogen), whereas 2-PY acts as an H-bond donor (via -NH) and acceptor (via the carbonyl oxygen).

-

Case Studies in Drug Design: The tautomeric state of heterocyclic drugs relies heavily on solvent conditions. For example, computational studies on the tautomers of sildenafil (Viagra) highlight the necessity of accurately modeling prototropic equilibria. Because the drug acts in vivo in an aqueous solution, identifying whether the 2-hydroxypyridine or 2-pyridone-like substructure dominates is critical for predicting target binding affinity.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters of the 2-HP/2-PY equilibrium across various environments, illustrating the profound impact of the dielectric continuum.

| Environment / Solvent | Dominant Tautomer | Equilibrium Constant ( | Energy Difference ( |

| Gas Phase | 2-Hydroxypyridine (2-HP) | N/A | ~2.43 - 3.3 kJ/mol (favors 2-HP)[1][2] |

| Cyclohexane (Non-polar) | Co-existing / Slight 2-PY | ~1.7 | ~0.32 kcal/mol (favors 2-PY)[3] |

| Chloroform (Low polarity) | 2-Pyridone (2-PY) | ~6 | N/A[3] |

| Water (Highly polar) | 2-Pyridone (2-PY) | ~900 | ~12 kJ/mol (favors 2-PY)[2] |

| Solid State | 2-Pyridone (2-PY) | N/A | Forms helical H-bonded structures[1] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the investigation of tautomeric equilibria must employ self-validating systems. The following protocols leverage internal controls to establish reliable baselines.

Protocol 1: NMR Determination of Tautomeric Equilibria Using Fixed Models

Rationale: Proton exchange between 2-HP and 2-PY is often rapid on the NMR timescale, resulting in time-averaged chemical shifts (

Step-by-Step Methodology:

-

Model Synthesis: Procure or synthesize the target 2-hydroxypyridine derivative, its O-methyl counterpart (representing 100% 2-HP), and its N-methyl counterpart (representing 100% 2-PY)[5].

-

Sample Preparation: Prepare 0.1 M solutions of all three compounds in the solvent of interest (e.g.,

for non-polar, -

Thermal Equilibration: Incubate the NMR tubes at a precisely controlled temperature (e.g., 298 K) for 15 minutes within the probe to ensure thermodynamic equilibrium.

-

Data Acquisition: Acquire

and -

Data Analysis: Calculate the mole fraction of the 2-PY tautomer (

) using the time-averaged chemical shift equation:

Caption: Self-validating NMR workflow utilizing fixed O-Me and N-Me models to calculate tautomeric ratios.

Protocol 2: Probing Dimerization via Concentration-Dependent UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy can differentiate between monomers and dimers based on the bathochromic or hypsochromic shifts associated with hydrogen bonding[1][5].

Step-by-Step Methodology:

-

Solvent Selection: Use a rigorously dried, non-polar solvent (e.g., anhydrous cyclohexane). Causality Note: Trace water will act as a competitive hydrogen bond participant, disrupting dimer formation and skewing the equilibrium toward the hydrated 2-PY monomer[3].

-

Serial Dilution: Prepare a stock solution of the 2-HP derivative and perform serial dilutions spanning from

M to -

Spectral Acquisition: Record the UV-Vis spectra at a constant temperature.

-

Isosbestic Point Verification: Identify isosbestic points in the overlayed spectra. The presence of sharp isosbestic points acts as a self-validating control, confirming a clean two-state equilibrium (monomer

dimer) without side reactions. -

Non-Linear Regression: Plot the apparent molar absorptivity at the

of the dimer against concentration. Fit the curve to a standard dimerization isotherm to extract the dimerization constant (

References

-

Title: 2-Pyridone - Wikipedia Source: wikipedia.org URL: [Link]

-

Title: How about Tautomers? QM Magic Class | Chapter 49 Source: wuxibiology.com URL: [Link]

-

Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: nih.gov (PMC) URL: [Link]

-

Title: Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines Source: semanticscholar.org URL: [Link]

-

Title: Quantum-chemical study on the relative stability of sildenafil tautomers Source: d-nb.info URL: [Link]

-

Title: Electron-induced proton transfer (EIPT) in 2-hydroxypyridine/2-pyridone tautomeric dimer anions: A photoelectron spectroscopic and computational study Source: jh.edu URL: [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. pages.jh.edu [pages.jh.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

spectroscopic analysis of 2-Hydroxypyridine-4-carbothioamide (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Hydroxypyridine-4-carbothioamide. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and similar heterocyclic compounds. The guide will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of 2-Hydroxypyridine-4-carbothioamide

2-Hydroxypyridine-4-carbothioamide is a heterocyclic compound of significant interest due to the presence of multiple functional groups that can engage in various chemical interactions. The pyridine ring forms the core of the molecule, with a hydroxyl group at the 2-position and a carbothioamide group at the 4-position. A critical aspect of 2-hydroxypyridine derivatives is the potential for lactam-lactim tautomerism, where the hydrogen atom can be located on either the oxygen (hydroxyl form) or the nitrogen (pyridone form).[1] This tautomerism can be influenced by the solvent and the solid-state packing of the molecule.[1] The carbothioamide group, with its C=S and NH2 moieties, further adds to the molecule's chemical versatility and potential for hydrogen bonding.

Accurate structural elucidation is paramount for understanding the reactivity, biological activity, and potential applications of this molecule. The spectroscopic techniques discussed herein provide a detailed fingerprint of the molecule, confirming its identity, purity, and structural nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For 2-Hydroxypyridine-4-carbothioamide, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of a proton is influenced by the electron density around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups will shield it, leading to a lower chemical shift (upfield).[2]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Expected ¹H NMR Spectrum

The expected ¹H NMR spectrum of 2-Hydroxypyridine-4-carbothioamide in its pyridone tautomeric form is summarized in the table below. The pyridine ring protons are expected to appear in the aromatic region, with their specific shifts influenced by the substituents.[2] The protons of the carbothioamide group will likely appear as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 - 7.0 | d | ~2-3 |

| H-5 | ~7.0 - 7.5 | dd | ~5-7, ~2-3 |

| H-6 | ~7.5 - 8.0 | d | ~5-7 |

| NH (pyridone) | ~10 - 12 | br s | - |

| NH₂ (thioamide) | ~8.0 - 9.5 | br s | - |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is invaluable for determining the number of unique carbon atoms and their chemical environments.[3]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR, dissolved in the same deuterated solvent.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Expected ¹³C NMR Spectrum

The expected ¹³C NMR chemical shifts for 2-Hydroxypyridine-4-carbothioamide are presented below. The carbonyl-like carbon of the pyridone tautomer (C-2) and the carbon of the carbothioamide group (C=S) are expected to be the most downfield signals.[3]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~160 - 170 |

| C-3 | ~110 - 120 |

| C-4 | ~140 - 150 |

| C-5 | ~120 - 130 |

| C-6 | ~135 - 145 |

| C=S | ~180 - 200 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[4] The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr pellet. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Instrument Setup: The analysis is performed using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded.[3]

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[3]

Data Interpretation and Expected IR Spectrum

The IR spectrum of 2-Hydroxypyridine-4-carbothioamide will show characteristic absorption bands for the N-H, C=O (from the pyridone tautomer), C=S, and C=N/C=C bonds. The presence of a strong C=O stretching band would support the predominance of the pyridone tautomer in the solid state.[1]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H stretch (pyridone & thioamide) | 3100 - 3400 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (pyridone) | 1640 - 1680 | Strong |

| C=N/C=C stretch (ring) | 1550 - 1620 | Medium-Strong |

| C=S stretch | 1000 - 1250 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

-

Ionization: A suitable ionization technique is chosen. Electrospray ionization (ESI) is a soft ionization method well-suited for this type of molecule and would likely produce a prominent protonated molecular ion [M+H]⁺.[6]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Expected Mass Spectrum

The mass spectrum will provide the molecular weight of the compound. For C₆H₆N₂OS, the exact mass is approximately 154.02 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide valuable structural information.

Proposed Fragmentation Pathway

A plausible fragmentation pathway for 2-Hydroxypyridine-4-carbothioamide under ESI-MS conditions is outlined below. The initial protonation would likely occur on the basic nitrogen of the pyridine ring or the sulfur atom of the thioamide.

Caption: Proposed ESI-MS fragmentation of 2-Hydroxypyridine-4-carbothioamide.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Hydroxypyridine-4-carbothioamide.

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of 2-Hydroxypyridine-4-carbothioamide. Each technique offers unique and complementary information, and when used in concert, they allow for unambiguous confirmation of the molecule's identity, purity, and key structural features. This guide provides the foundational knowledge and protocols for researchers to confidently apply these techniques in their work.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.).

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. [Link]

- BenchChem. (2025).

-

University of Regensburg. (n.d.). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. [Link]

-

University of Massachusetts. (n.d.). IR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxypyridine-4-carbothioamide

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Hydroxypyridine-4-carbothioamide, focusing on its solubility in various solvent systems and its chemical stability under different environmental conditions. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the evaluation of this promising heterocyclic compound.

Introduction to 2-Hydroxypyridine-4-carbothioamide

2-Hydroxypyridine-4-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a hydroxypyridine ring and a carbothioamide group, suggests a potential for diverse biological activities. The pyridine moiety is a common scaffold in many pharmaceutical agents, and the thioamide group can participate in various biological interactions. Understanding the solubility and stability of this molecule is a fundamental prerequisite for its development as a potential therapeutic agent, impacting everything from formulation and dosage form design to its pharmacokinetic profile and shelf-life.

The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its 2-pyridone form. This tautomerism can be influenced by the solvent environment and pH, which in turn can affect the molecule's solubility, stability, and biological activity. The carbothioamide group is known to be susceptible to hydrolysis, particularly under non-neutral pH conditions.

Solubility Profile of 2-Hydroxypyridine-4-carbothioamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity.

Factors Influencing Solubility

The solubility of 2-Hydroxypyridine-4-carbothioamide is influenced by several factors:

-

Polarity of Solvents:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with both the hydroxyl and thioamide groups of the molecule, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can facilitate the dissolution of polar compounds.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the hydroxypyridine and carbothioamide functional groups, low solubility is expected in these solvents.

-

-

pH of Aqueous Solutions: The ionization state of the molecule will change with pH, which can significantly impact its aqueous solubility. The hydroxypyridine moiety has a pKa, and the carbothioamide group can also exhibit acidic or basic properties.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Experimental Determination of Solubility

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Hydroxypyridine-4-carbothioamide to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).

-

-

Equilibration:

-

Agitate the container (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation followed by careful filtration using a chemically inert filter (e.g., a PTFE syringe filter with a 0.22 µm pore size) that does not absorb the solute.

-

-

Quantification of Solute:

-

Determine the concentration of the solute in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve generated from standard solutions of the compound with known concentrations is necessary for accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Illustrative Solubility Data for 2-Hydroxypyridine-4-carbothioamide at 25°C

| Solvent | Polarity | Expected Solubility (Illustrative) |

| Water (pH 7.4) | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

| Acetonitrile | Polar Aprotic | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

Note: The values in this table are illustrative and need to be determined experimentally.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile of 2-Hydroxypyridine-4-carbothioamide

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1]

Potential Degradation Pathways

Based on the chemical structure of 2-Hydroxypyridine-4-carbothioamide, several degradation pathways can be anticipated:

-

Hydrolysis: The thioamide group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxamide or carboxylic acid.

-

Oxidation: The sulfur atom in the thioamide group can be oxidized to form a sulfoxide or other oxidized species. The hydroxypyridine ring may also be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.

Forced Degradation Studies

Forced degradation (or stress testing) studies are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[2] These studies also aid in the development and validation of stability-indicating analytical methods.[2]

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution:

-

Prepare a stock solution of 2-Hydroxypyridine-4-carbothioamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature, protected from light, for various time points.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound or a solution to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps) for a specified duration.

-

-

Analysis:

-

Analyze the stressed samples at each time point using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to obtain the UV spectra of the parent compound and any degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Illustrative Stability Profile of 2-Hydroxypyridine-4-carbothioamide under Stress Conditions

| Stress Condition | Expected Stability | Potential Degradation Products |

| 0.1 N HCl, 60°C | Moderate degradation | 2-Hydroxypyridine-4-carboxamide, 2-Hydroxypyridine-4-carboxylic acid |

| 0.1 N NaOH, 60°C | Significant degradation | 2-Hydroxypyridine-4-carboxamide, 2-Hydroxypyridine-4-carboxylic acid |

| 3% H₂O₂, RT | Moderate degradation | Oxidized thioamide derivatives |

| 80°C (solid) | Stable | Minimal degradation |

| Light (UV/Vis) | Potential degradation | Photodegradation products |

Note: This table presents expected outcomes based on chemical principles and requires experimental verification.

Diagram: General Workflow for Stability Testing

Caption: General experimental workflow for a comprehensive stability study.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 2-Hydroxypyridine-4-carbothioamide in both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of 2-Hydroxypyridine-4-carbothioamide due to its high resolution, sensitivity, and specificity.

Illustrative HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).

The method must be validated to demonstrate its suitability for its intended purpose, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has outlined the fundamental principles and experimental approaches for evaluating the solubility and stability of 2-Hydroxypyridine-4-carbothioamide. While specific experimental data for this compound is not yet widely available, the methodologies described herein provide a solid framework for researchers to generate this critical information. A thorough understanding of these physicochemical properties is paramount for the successful progression of 2-Hydroxypyridine-4-carbothioamide through the drug development pipeline. The provided protocols and theoretical considerations will enable scientists to design and execute the necessary experiments to fully characterize this promising molecule.

References

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

Sources

potential therapeutic targets of 2-Hydroxypyridine-4-carbothioamide

Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 2-Hydroxypyridine-4-carbothioamide

Executive Summary

2-Hydroxypyridine-4-carbothioamide (2-OH-PCA) represents a critical structural probe within the thioamide class of antimycobacterials. Structurally analogous to the second-line tuberculosis drug ethionamide (ETH) , this molecule distinguishes itself via the substitution of the hydrophobic 2-ethyl group with a polar hydroxyl moiety. This modification fundamentally alters the physicochemical profile (LogP, solubility) and tautomeric behavior of the scaffold, influencing its interaction with the primary target InhA (Enoyl-ACP reductase) and the activator enzyme EthA . Beyond tuberculosis, the chelating capacity of the 2-hydroxy-pyridine-4-carbothioamide core positions it as a relevant scaffold for inhibiting metalloenzymes such as urease and for the development of ruthenium-based antineoplastic complexes.

Molecular Identity and Physicochemical Properties

The pharmacological behavior of 2-OH-PCA is dictated by its ability to exist in distinct tautomeric forms. Unlike its alkylated analogs (ethionamide/prothionamide), the 2-hydroxy substitution facilitates a lactam-lactim tautomerism, predominantly favoring the 2-pyridone form in aqueous solution/physiological pH.

Tautomeric Equilibrium

The "2-hydroxypyridine" nomenclature is formally correct but mechanistically misleading. In biological systems, the proton resides on the ring nitrogen, creating a 2-pyridone-4-carbothioamide .

-

Implication: The pyridone form loses the basicity of the pyridine nitrogen, altering hydrogen bond donor/acceptor patterns in the active site of target enzymes.

-

Chelation: The proximity of the ring nitrogen (or oxygen in pyridone form) and the thioamide sulfur allows for bidentate or tridentate coordination with metal ions (

,

Figure 1: Tautomeric equilibrium of the 2-hydroxy-pyridine scaffold and its functional implications.

Primary Therapeutic Target: Mycobacterium tuberculosis InhA

The most validated target for pyridine-4-carbothioamides is the NADH-dependent enoyl-acyl carrier protein reductase (InhA ), essential for mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb).

Mechanism of Action: The "Lethal Synthesis"

2-OH-PCA, like ethionamide, functions as a prodrug . It possesses no intrinsic inhibitory activity against InhA.

-

Activation: The monooxygenase EthA (Rv3854c) oxidizes the carbothioamide sulfur.

-

Intermediate: Formation of an electrophilic sulfinic acid or imidoyl radical species.

-

Adduct Formation: The activated species reacts covalently with the

cofactor.[2] -

Inhibition: The resulting 2-OH-PCA-NAD adduct binds tightly to the active site of InhA, mimicking the transition state and blocking fatty acid elongation.

The Role of the 2-Hydroxy Substituent

-

EthA Processing: The 2-ethyl group of ethionamide is believed to aid in hydrophobic positioning within the EthA channel. The 2-hydroxy group reduces this hydrophobicity (

vs -

Resistance Evasion: Strains resistant to ethionamide often carry mutations in the ethA repressor (ethR) or ethA itself. 2-OH-PCA may offer a different resistance profile if its entry or binding to EthA utilizes distinct residues.

Figure 2: The activation cascade of 2-OH-PCA targeting M. tuberculosis InhA.

Emerging & Secondary Targets

Urease Inhibition (Helicobacter pylori)

Pyridine-4-carbothioamide derivatives have demonstrated potency against bacterial urease, a nickel-dependent metalloenzyme.

-

Mechanism: The thioamide sulfur and the pyridyl nitrogen (or oxygen in the 2-OH tautomer) chelate the active site

ions, preventing urea hydrolysis. -

Relevance: Urease is a virulence factor for H. pylori (gastric ulcers) and Proteus mirabilis (kidney stones). The 2-hydroxy group enhances water solubility, potentially improving gastric distribution compared to lipophilic analogs.

Antineoplastic Activity (Ruthenium Complexes)

While the free ligand has limited anticancer activity, 2-OH-PCA serves as a bidentate ligand for Ruthenium(II)-arene complexes.

-

Target: DNA and cytoskeletal proteins.

-

Mechanism: The complex

facilitates transport across the cell membrane. Once intracellular, the complex can hydrolyze or interact directly with guanine residues on DNA, or inhibit tubulin polymerization.

Toxicology and Off-Target Effects

Thyroid Peroxidase (TPO) Inhibition

A critical liability of all thioamide-based drugs (including ethionamide and methimazole) is the inhibition of TPO.

-

Mechanism: The thioamide group acts as a suicide substrate for TPO, iodinating the sulfur atom and inactivating the enzyme.

-

Consequence: Reduced thyroid hormone synthesis (

) leading to hypothyroidism and goiter. -

Experimental Note: In preclinical assays, TPO inhibition must be monitored. The 2-hydroxy substitution does not mitigate this risk, as the pharmacophore is the carbothioamide moiety.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxypyridine-4-carbothioamide

A self-validating synthesis route ensures high purity for biological testing.

-

Starting Material: 2-Hydroxy-4-cyanopyridine (2-hydroxyisonicotinonitrile).

-

Reagent: Diethyl dithiophosphate or

in ethanol, or Ammonium sulfide. -

Procedure:

-

Dissolve 2-hydroxy-4-cyanopyridine (10 mmol) in Ethanol (20 mL).

-

Add Triethylamine (1 eq) to catalyze.

-

Bubble

gas or add Ammonium Sulfide (20% solution, 5 eq). -

Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Validation: The nitrile peak (

) disappears in IR; Thioamide peaks appear (

-

-

Purification: Cool to precipitate. Recrystallize from water/ethanol. The 2-hydroxy group imparts water solubility, requiring careful pH adjustment (acidification) to precipitate the neutral form.

Protocol B: In Vitro InhA Inhibition Assay

Since 2-OH-PCA is a prodrug, direct inhibition will fail. This assay requires the "EthA activation system".

-

Components:

-

Recombinant Mtb InhA.

-

Recombinant Mtb EthA.

-

Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

-

Cofactor: NADH and

.

-

-

Workflow:

-

Activation Step: Incubate 2-OH-PCA (

) with EthA ( -

Inhibition Step: Add InhA (

), NADH ( -

Measurement: Monitor the oxidation of NADH to

by decreasing absorbance at 340 nm .

-

-

Control: Run parallel reaction without EthA. If inhibition occurs only in the presence of EthA, the mechanism is confirmed.

References

-

Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase. The Journal of Biological Chemistry, 277(15), 12824–12829. [Link]

-

Wang, F., Langley, R., Gulten, G., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73–78. [Link]

-

Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as potent anti-tubercular agents: A brief review. European Journal of Medicinal Chemistry, 168, 88-91. (Contextual reference for pyridine carbothioamide scaffolds). [Link]

- Amtul, Z., Follmer, C., Mahajan, S., & Atta-ur-Rahman. (2002). Urease inhibitors: Potentiation of the urease inhibitory activity of thioureas by coordination to metal ions. Biochemical and Biophysical Research Communications. (Mechanistic grounding for urease inhibition).

-

World Health Organization. (2010). Ethionamide 250 mg Tablets WHOPAR. [Link][3]

Sources

theoretical and computational studies of 2-Hydroxypyridine-4-carbothioamide

Theoretical and Computational Framework for the Characterization of 2-Hydroxypyridine-4-carbothioamide: A Strategic Guide

Strategic Overview

The molecule 2-Hydroxypyridine-4-carbothioamide (2-HP-4-CTA) represents a critical scaffold in medicinal chemistry, merging the tautomeric complexity of 2-pyridone with the pharmacophoric potential of a thioamide. While its structural analog, 2-ethylpyridine-4-carbothioamide (Ethionamide), is a cornerstone antitubercular drug, the introduction of a hydroxyl group at the C2 position introduces significant electronic and steric modulation.

This guide establishes a rigorous theoretical and computational framework to characterize 2-HP-4-CTA. It addresses the primary challenge: the lactam-lactim tautomerism , which dictates the molecule's binding affinity and solubility profile. By integrating Density Functional Theory (DFT) with molecular docking and ADMET profiling, researchers can predict the bioactive conformation and optimize lead derivatives before synthesis.

Structural Dynamics & Tautomerism

The defining feature of 2-HP-4-CTA is the equilibrium between the lactim (2-hydroxy) and lactam (2-oxo/2-pyridone) forms. This is further complicated by the thioamide group, which can exist as a thione or thiol .

Theoretical Prediction: Based on extensive studies of 2-pyridone systems, the lactam-thione tautomer is predicted to be the most stable species in the solid state and polar solvents due to intermolecular hydrogen bonding and aromaticity considerations.

Tautomeric Equilibrium Pathway

Figure 1: Predicted tautomeric equilibrium. The 2-pyridone (Lactam) form is generally favored thermodynamically in polar environments.

Computational Protocol: Step-by-Step Methodology

To ensure scientific integrity, the following protocol utilizes the B3LYP hybrid functional, which provides an optimal balance between computational cost and accuracy for organic systems containing sulfur and nitrogen.

Phase 1: Electronic Structure Calculation (DFT)

Objective: Determine the global minimum energy structure and validate vibrational modes.

-

Software Environment: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Justification: The diffuse functions (++) are critical for describing the lone pairs on Sulfur and Oxygen, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

-

-

Optimization Step:

-

Perform geometry optimization for both Lactam and Lactim tautomers.

-

Self-Validation: Ensure the convergence criteria (Max Force, RMS Force, Max Displacement, RMS Displacement) are met.

-

-

Frequency Calculation:

-

Compute harmonic vibrational frequencies at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms a true local minimum.

-

Scaling: Apply a scaling factor (typically ~0.961 for B3LYP) to align calculated frequencies with experimental IR/Raman data.

-

Phase 2: Natural Bond Orbital (NBO) Analysis

Objective: Quantify hyperconjugative interactions stabilizing the Lactam form.

-

Protocol: Perform NBO analysis on the optimized geometry.

-

Key Metric: Second-order perturbation energy (

).-

Focus on the interaction between the Nitrogen lone pair (

) and the adjacent Carbonyl antibonding orbital ( -

Hypothesis: A high

value (>30 kcal/mol) confirms strong resonance delocalization, explaining the stability of the 2-pyridone core.

-

Pharmacological Potential (In Silico)

Given the thioamide moiety, 2-HP-4-CTA is a candidate for inhibiting Enoyl-ACP Reductase (InhA) , a key target in Mycobacterium tuberculosis.

Docking Workflow

-

Ligand Preparation:

-

Convert the optimized DFT structure (Lactam form) to PDBQT format.

-

Assign Gasteiger charges.

-

-

Receptor Preparation:

-

Target: InhA (PDB ID: 1ENY or similar).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens.

-

-

Grid Box Generation:

-

Center the grid on the active site residues (typically Tyr158, Phe149).

-

Dimensions:

Å.

-

-

Execution: Use AutoDock Vina with an exhaustiveness of 8.

Computational Workflow Diagram

Figure 2: The integrated computational workflow ensures that only thermodynamically stable conformers are used for docking studies.

Data Presentation & Expected Results

The following table summarizes the key geometric and electronic parameters that should be extracted from the DFT calculations.

Table 1: Key Theoretical Parameters for 2-HP-4-CTA (Predicted)

| Parameter | Description | Expected Range (Lactam) | Significance |

| C=O[1] Bond Length | Carbonyl bond distance | 1.22 - 1.24 Å | Indicates double bond character (Keto form). |

| C-S Bond Length | Thioamide bond distance | 1.65 - 1.68 Å | Intermediate between single and double bond due to resonance. |

| HOMO-LUMO Gap | Electronic band gap | 4.0 - 5.0 eV | Correlates with chemical hardness and reactivity. |

| Dipole Moment | Polarity index | 4.0 - 6.0 Debye | High polarity suggests good solubility in polar media. |

| Binding Energy | Docking Score (InhA) | -6.0 to -8.0 kcal/mol | Comparable to Ethionamide derivatives. |

References

-

Eccles, K. S., et al. (2014).[2] "Crystal Landscape of Primary Aromatic Thioamides." Crystal Growth & Design.

-

Al-Gul, G. A., et al. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." MDPI.

-

Sundaraganesan, N., et al. (2012). "Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide." Spectrochimica Acta Part A.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

-

BenchChem. (2025). "Synthesis and Characterization of 2-Pyridinecarbothioamide." BenchChem Technical Guides.

Sources

Methodological & Application

Application Notes & Protocols for In Vivo Evaluation of 2-Hydroxypyridine-4-carbothioamide

Introduction: Contextualizing 2-Hydroxypyridine-4-carbothioamide

2-Hydroxypyridine-4-carbothioamide is a heterocyclic compound featuring a thioamide functional group, a bioisostere of the common amide bond.[1][2] While direct in vivo applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs—the pyridine ring and the carbothioamide group—are present in numerous compounds with established biological activities. Pyridine carbothioamides (PCAs) have been investigated for their potential as anti-inflammatory and anticancer agents, demonstrating low in vivo toxicity in some cases.[3][4][5] The thioamide group itself is a key feature in drugs used to manage thyrotoxicosis and in prodrugs for treating tuberculosis.[2][6]

This guide, therefore, serves as a comprehensive, forward-looking framework for researchers initiating in vivo studies with 2-Hydroxypyridine-4-carbothioamide. It synthesizes established methodologies for analogous compounds to propose a robust, logical progression from initial characterization to efficacy testing in relevant animal models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Section 1: Pre-Clinical Assessment and Compound Characterization

Before proceeding to animal studies, a thorough in vitro characterization is imperative to establish a foundational understanding of the compound's properties, biological activity, and potential liabilities. This initial phase is critical for informed dose selection and formulation development.

Synthesis and Purity Assessment

The synthesis of pyridine carbothioamides can be achieved through established methods, such as the reaction of the corresponding nitrile (2-hydroxy-4-cyanopyridine) with a source of hydrogen sulfide.[7]

-

Workflow for Synthesis & Purity Confirmation

-

Rationale: Purity is paramount for in vivo studies to ensure that the observed effects are attributable to the compound of interest and not to impurities. A purity level of >98% is recommended.

Fig 1. Workflow for compound synthesis and quality control. -

Physicochemical & In Vitro Biological Profiling

Understanding the compound's intrinsic properties dictates formulation strategy and provides a basis for interpreting pharmacokinetic data.

-

Solubility: Determine solubility in aqueous buffers (pH 5.0, 7.4) and common formulation vehicles (e.g., DMSO, ethanol, PEG400, Cremophor EL).

-

Lipophilicity (LogP/LogD): This parameter influences membrane permeability and distribution.[1]

-

In Vitro Efficacy: Screen the compound in relevant cell-based assays. Based on literature for analogous PCAs, assays for anti-inflammatory (e.g., LPS-stimulated macrophages, measuring NO or TNF-α release) or anticancer (e.g., cytotoxicity in cancer cell lines) activity are logical starting points.[3][5]

-

Cytotoxicity: Assess cytotoxicity in both cancerous and non-cancerous cell lines (e.g., 3T3 mouse fibroblasts, HLMEC normal cells) to determine the therapeutic window.[3][5]

Table 1: Hypothetical In Vitro Profile for 2-Hydroxypyridine-4-carbothioamide

| Parameter | Assay | Result | Implication for In Vivo Studies |

| Efficacy | Anti-inflammatory (IC50) | 15 µM | Suggests potential for in vivo anti-inflammatory models. |

| Cytotoxicity | PC-3 Cancer Cells (IC50) | 5 µM | Indicates potent anticancer activity. |

| Cytotoxicity | HLMEC Normal Cells (IC50) | >50 µM | Favorable selectivity index (~10-fold), suggesting a good safety margin. |

| Solubility | Aqueous Buffer (pH 7.4) | < 1 µg/mL | Poor solubility necessitates a specialized formulation for in vivo delivery. |

Section 2: Pharmacokinetic and Acute Toxicity Profiling

Pharmacokinetic (PK) and toxicology studies are essential regulatory and scientific prerequisites to efficacy studies. They establish how the animal body processes the compound and determine a safe dose range.[8][9][10]

Protocol: Preliminary Acute Toxicity Study in Mice

-

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

-

Materials:

-

2-Hydroxypyridine-4-carbothioamide

-

Formulation Vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)

-

Healthy BALB/c mice (8-10 weeks old, mixed gender)

-

Standard animal housing and care facilities

-

-

Methodology:

-

Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.

-

Dose Grouping: Establish at least 3-4 dose groups (e.g., 10, 50, 200, 1000 mg/kg) and a vehicle control group (n=3-5 mice per group).

-

Formulation: Prepare a homogenous suspension or solution of the compound in the chosen vehicle.

-

Administration: Administer a single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

-

Observation: Monitor animals closely for the first 4 hours, then periodically for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight.

-

Endpoint: At day 14, perform euthanasia followed by gross necropsy to examine major organs for any abnormalities.

-

-

Scientist's Note: The dose range should be guided by in vitro cytotoxicity data. The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.

Protocol: Basic Pharmacokinetic (PK) Study in Rats

-

Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life (t½).

-

Materials:

-

Cannulated Sprague-Dawley rats (to facilitate serial blood sampling)

-

Formulation of the compound

-

Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

-

LC-MS/MS system for bioanalysis

-

-

Methodology:

-

Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, a non-toxic dose determined from the acute tox study) via both intravenous (IV, for bioavailability) and oral (PO) routes to separate groups of rats (n=3-5 per group).

-

Blood Sampling: Collect blood samples (~100-150 µL) from the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in plasma samples.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.

-

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption. |

| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure over time. |

| t½ | Half-life | The time it takes for the plasma concentration to decrease by half. |

| F (%) | Bioavailability (AUC_oral / AUC_IV) | The fraction of the oral dose that reaches systemic circulation. |

Section 3: In Vivo Efficacy Model: Anti-Inflammatory Activity

Based on the demonstrated efficacy of related pyridine carbothioamide analogs, a chronic inflammation model is a highly relevant application for in vivo testing.[3][4]

Application Note: CFA-Induced Arthritis Model

The Complete Freund's Adjuvant (CFA)-induced arthritis model in rats is a well-established and robust model of chronic inflammation that shares many pathological features with human rheumatoid arthritis. It is characterized by significant paw edema, inflammatory cell infiltration, and the release of pro-inflammatory cytokines, making it an excellent system to evaluate the efficacy of novel anti-inflammatory compounds.[3]

-

Workflow for an In Vivo Efficacy Study

-

Rationale: This workflow ensures a systematic approach, from model induction to multi-level endpoint analysis, providing a comprehensive assessment of the compound's therapeutic potential.

Fig 2. Experimental workflow for the CFA-induced arthritis model. -

Protocol: Evaluating Anti-Inflammatory Effects in a CFA-Induced Arthritis Rat Model

-

Objective: To assess the ability of 2-Hydroxypyridine-4-carbothioamide to reduce inflammation and tissue damage in a chronic arthritis model.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Materials & Reagents:

-

Complete Freund's Adjuvant (CFA)

-

Test Compound: 2-Hydroxypyridine-4-carbothioamide formulated in a suitable vehicle.

-

Positive Control: Indomethacin or another established NSAID (e.g., 5 mg/kg).

-

Plethysmometer for measuring paw volume.

-

Calipers for measuring paw thickness.

-

ELISA kits for TNF-α, IL-1β, and IL-6.

-

Reagents for histological processing (formalin, paraffin, H&E stain).

-

-

Methodology:

-

Acclimatization & Baseline: Acclimatize rats for one week. On Day 0, measure the initial volume of the right hind paw of all animals.

-

Induction of Arthritis (Day 0): Administer a single 0.1 mL subcutaneous injection of CFA into the sub-plantar region of the right hind paw.

-

Grouping (n=6-8 per group):

-

Group 1: Normal Control (No CFA, vehicle only)

-

Group 2: Arthritis Control (CFA + Vehicle)

-

Group 3: Positive Control (CFA + Indomethacin)

-

Group 4: Test Compound Low Dose (CFA + e.g., 10 mg/kg)

-

Group 5: Test Compound High Dose (CFA + e.g., 30 mg/kg)

-

-

Treatment (Daily from Day 0 to Day 21): Administer the respective treatments daily via oral gavage.

-

Efficacy Endpoints (Macroscopic):

-

Paw Volume/Thickness: Measure the volume and/or thickness of the injected paw every 2-3 days until Day 21. Calculate the percent inhibition of edema.

-

Arthritis Score: Score the severity of arthritis based on a 0-4 scale (0=normal, 4=severe erythema and swelling).

-

Body Weight: Monitor body weight as an indicator of general health.

-

-

Study Termination (Day 21):

-

Collect terminal blood samples via cardiac puncture for serum separation.

-

Euthanize the animals and collect the arthritic paws.

-

-

Biochemical Analysis: Use serum to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA, as these are key mediators in this model.[3]

-

Histopathological Analysis: Fix the paw tissue in 10% neutral buffered formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation, pannus formation, and bone/cartilage destruction.

-

-

Scientist's Note: The choice of dose levels for the test compound should be based on the MTD established in the acute toxicity study. It is crucial to ensure the formulation is homogenous throughout the study duration to guarantee consistent dosing.

Section 4: Data Analysis and Interpretation

Data should be analyzed using appropriate statistical methods.

-

Macroscopic Data (Paw Volume, Scores): Typically analyzed using a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the arthritis control group at different time points.

-

Biochemical & Histology Data: Analyzed using a one-way ANOVA followed by a suitable post-hoc test.

-

Interpretation: A successful compound will show a statistically significant reduction in paw edema, arthritis score, pro-inflammatory cytokine levels, and histological signs of inflammation and damage compared to the vehicle-treated arthritis control group.[3][4]

References

-

Thioamide - bionity.com. (n.d.). Bionity.com. Retrieved from [Link]

-

Al-Harthi, S. E., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Retrieved from [Link]

-

Lee, J. Y. (2023). Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. ScholarlyCommons - University of Pennsylvania. Retrieved from [Link]

-

Zareen, S., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry. Retrieved from [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

-

Various Authors. (n.d.). Inventi Rapid: Animal Models & Cell Assays. Inventi.in. Retrieved from [Link]

-

Al-Harthi, S. E., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of the 2-pyridinecarbothioamide carboxylic (1 and 2) and... ResearchGate. Retrieved from [Link]

-

Arshad, J., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

El-Sayed, R., et al. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Retrieved from [Link]

-

Smith, D. A. (n.d.). Pharmacokinetics and pharmacodynamics in toxicology. Scilit. Retrieved from [Link]

-

Al-Hilal, M. (2024). Pharmacokinetics, Drug Interactions and Toxicity as Core Principles for Ensuring Safe Pharmacy Practice. Longdom Publishing. Retrieved from [Link]

-

Johnson, A. (2024). The Synergistic Role of Pharmacokinetics and Pharmacodynamics in Determining Chemical Toxicity and Safety Margins. Research and Reviews. Retrieved from [Link]

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamide [bionity.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics and pharmacodynamics in toxicology | Scilit [scilit.com]

- 9. longdom.org [longdom.org]

- 10. rroij.com [rroij.com]

Application Notes & Protocols: 2-Hydroxypyridine-4-carbothioamide as a Versatile Enzyme Inhibitor

Abstract

The pyridine carbothioamide scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Hydroxypyridine-4-carbothioamide and its analogs as enzyme inhibitors. By leveraging the unique chemical properties of the thioamide functional group—an isostere of the amide bond—these compounds offer potential for potent and selective modulation of various enzymatic targets.[2] We will explore the underlying mechanisms of inhibition and provide robust, step-by-step protocols for evaluating its efficacy against two distinct classes of enzymes: metalloenzymes, using urease as a primary example, and cytoskeletal proteins, focusing on tubulin.

Introduction: The Pyridine Carbothioamide Scaffold

The carbothioamide moiety (-C(=S)NH₂) is a critical pharmacophore, largely due to the ability of its sulfur and nitrogen atoms to chelate metal ions within the active sites of metalloenzymes.[3] When incorporated into a pyridine ring, the resulting scaffold exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][4][5]

2-Hydroxypyridine-4-carbothioamide exists in tautomeric equilibrium with its 2-pyridone form.[6] This structural feature, combined with the electronic properties of the thioamide group, makes it an attractive candidate for targeting enzymes where hydrogen bonding and metal coordination are crucial for catalysis. This guide synthesizes data from studies on closely related pyridine carbothioamide analogs to provide validated protocols and mechanistic insights.

Caption: Proposed mechanism of urease inhibition via nickel chelation.

Protocol: In Vitro Urease Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for testing thiosemicarbazone derivatives against urease. [3][7]It measures the production of ammonia, which raises the pH and is detected by a colorimetric indicator.

A. Materials and Reagents

-

Enzyme: Jack bean urease (e.g., Sigma-Aldrich Cat. No. U1500)

-

Substrate: Urea

-

Inhibitor: 2-Hydroxypyridine-4-carbothioamide

-

Positive Control: Thiourea [7]* Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Assay Reagents:

-

Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali Reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride NaClO)

-

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Equipment: 96-well microplate, microplate reader, incubator (37°C)

B. Stock Solution Preparation

-

Enzyme Solution: Prepare a 1 U/mL solution of urease in phosphate buffer.

-

Substrate Solution: Prepare a 100 mM solution of urea in phosphate buffer.

-

Inhibitor & Control Stocks: Prepare 10 mM stock solutions of 2-Hydroxypyridine-4-carbothioamide and Thiourea in DMSO.

-

Serial Dilutions: Perform serial dilutions of the inhibitor and positive control stocks in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., 1000 µM to 1 µM).

C. Assay Procedure

-

Plate Setup: In a 96-well plate, add reagents as follows:

-

Test Wells: 10 µL of inhibitor dilution.

-

Positive Control Wells: 10 µL of Thiourea dilution.

-

Negative Control (100% Activity): 10 µL of DMSO.

-

Blank Wells (No Enzyme): 10 µL of DMSO.

-

-

Add Enzyme: Add 40 µL of the urease enzyme solution to all wells except the Blanks. Add 40 µL of phosphate buffer to the Blank wells.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 50 µL of the urea substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Color Development:

-

Add 50 µL of the Phenol Reagent to each well.

-

Add 50 µL of the Alkali Reagent to each well.

-

-

Final Incubation: Incubate at room temperature for 10 minutes for color to develop.

-

Measurement: Measure the absorbance at 625 nm using a microplate reader.

D. Data Analysis

-

Correct Absorbance: Subtract the average absorbance of the Blank wells from all other wells.

-

Calculate Percentage Inhibition:

-

% Inhibition = [ (A_control - A_sample) / A_control ] * 100 [3] * Where A_control is the absorbance of the negative control (DMSO) and A_sample is the absorbance of the test compound well.

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

| Compound | Concentration (µM) | Absorbance (625 nm) | Corrected Absorbance | % Inhibition | IC₅₀ (µM) |

| Negative Control | 0 | 0% | N/A | ||

| Test Compound | X₁ | ||||

| Test Compound | X₂ | ||||

| Test Compound | X₃ | ||||

| Thiourea | Y₁ | ||||

| Thiourea | Y₂ | ||||

| Caption: Example table for recording and analyzing urease inhibition data. |

Application II: Disruption of Cytoskeletal Dynamics (Tubulin Model)

Scientific Principle and Mechanistic Insight

Tubulin is a globular protein that polymerizes into microtubules, critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. [5]Inhibition of tubulin polymerization is a clinically validated strategy in cancer therapy. Certain pyridine carbothioamide derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting strong cytotoxic effects against various cancer cell lines. [5][8] These compounds are proposed to bind to the colchicine-binding site on β-tubulin. This interaction prevents the tubulin dimers from adding to the growing microtubule, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [5]

Caption: Pathway of tubulin polymerization and its inhibition.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is based on commercially available kits (e.g., from Cytoskeleton, Inc.) that monitor tubulin polymerization by measuring the increase in fluorescence of a reporter dye.

A. Materials and Reagents

-

Tubulin: >99% pure tubulin protein (e.g., bovine brain)

-

Inhibitor: 2-Hydroxypyridine-4-carbothioamide

-

Positive Control: Colchicine or Combretastatin A-4 (CA-4) [5]* General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Cushion Buffer: G-PEM buffer with 60% glycerol

-

Reporter: Fluorescence reporter dye (e.g., DAPI)

-

Nucleotide: GTP (10 mM stock)

-

Solvent: DMSO

-

Equipment: Fluorescence microplate reader with temperature control (37°C)

B. Assay Procedure

-

Prepare Tubulin: Resuspend lyophilized tubulin in G-PEM buffer on ice to a final concentration of ~3-4 mg/mL. Let it sit on ice for 15 minutes to depolymerize any aggregates.

-

Plate Setup: In a pre-warmed (37°C) 96-well plate, add reagents:

-

Test Wells: 5 µL of inhibitor dilution in G-PEM buffer.

-

Positive Control Wells: 5 µL of Colchicine/CA-4 dilution.

-

Negative Control (Max Polymerization): 5 µL of G-PEM buffer with equivalent % DMSO.

-

-

Prepare Assay Mix: On ice, prepare a master mix containing:

-

Tubulin solution

-

GTP (to a final concentration of 1 mM)

-

Fluorescence reporter dye (as per manufacturer's instructions)

-

-

Initiate Reaction: Add the appropriate volume of the assay mix to each well (e.g., 45 µL).

-

Measurement: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

C. Data Analysis

-

Plot Kinetics: Plot fluorescence intensity versus time for each well. The negative control should show a sigmoidal curve representing nucleation, growth, and steady-state phases.

-

Determine Inhibition: Inhibitors will reduce the maximum fluorescence (Vmax) and/or the rate of polymerization.

-